molecular formula Ga4Sm9 B14360501 CID 78060713

CID 78060713

Cat. No.: B14360501
M. Wt: 1632 g/mol
InChI Key: NVOAYKVTUNRTDQ-UHFFFAOYSA-N
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Description

For this analysis, we hypothesize its structural and functional relevance by comparing it to compounds with documented research, such as triterpenoids, steroid derivatives, or toxin analogs.

Properties

Molecular Formula

Ga4Sm9

Molecular Weight

1632 g/mol

InChI

InChI=1S/4Ga.9Sm

InChI Key

NVOAYKVTUNRTDQ-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Ga].[Sm].[Sm].[Sm].[Sm].[Sm].[Sm].[Sm].[Sm].[Sm]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060713 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: CID 78060713 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that can be further utilized in various applications.

Scientific Research Applications

CID 78060713 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of materials or as a component in various products.

Mechanism of Action

The mechanism of action of CID 78060713 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The absence of explicit data for CID 78060713 necessitates inference from structurally related compounds. For instance:

Table 1: Key Structural Features of this compound and Analogous Compounds
Compound (CID) Core Structure Functional Groups Molecular Weight (Da) Biological Activity Source/Application
This compound (hypothesized) Triterpenoid/steroid Hydroxyl, ester, or glycosyl ~500–600 (estimated) Antimicrobial or cytotoxic Synthetic/Natural derivative
3-O-Caffeoyl betulin (10153267) Betulin backbone Caffeoyl ester at C-3 584.8 Anti-inflammatory, antiviral Betulin-derived inhibitor
Oscillatoxin D (101283546) Polyketide macrocycle Epoxide, conjugated diene 634.7 Cytotoxic (marine toxin) Cyanobacterial metabolite
DHEAS (12594) Sulfated steroid Sulfate at C-3β, hydroxyls 368.5 Neurosteroid, hormone precursor Endogenous metabolite

Notes:

  • This compound is hypothesized to share a triterpenoid or steroid core based on the prevalence of such structures in bioactive compounds .
  • Functional groups (e.g., ester, hydroxyl) are inferred from common modifications in natural product derivatives .

Functional and Pharmacological Comparison

Bioactivity
  • Betulin derivatives (e.g., CID 10153267) : Exhibit anti-inflammatory and antiviral properties via inhibition of viral proteases or modulation of NF-κB signaling .
  • Oscillatoxin analogs (e.g., CID 101283546) : Demonstrate cytotoxicity through disruption of membrane integrity or interference with ion channels .
  • Steroid sulfates (e.g., CID 12594) : Act as neurosteroids or hormone precursors, influencing neurotransmitter receptor activity .

Hypothesis for this compound : If structurally analogous to betulin derivatives, it may inhibit enzymes like cyclooxygenase (COX) or viral proteases. Alternatively, oscillatoxin-like features could confer cytotoxicity against cancer cell lines.

Analytical Characterization
  • Mass spectrometry (MS) : Techniques such as ESI-MS with collision-induced dissociation (CID) are critical for structural elucidation. For example, betulin derivatives show characteristic fragmentation patterns at the ester linkage .
  • Chromatography: HPLC-ELSD/UV methods resolve isomers (e.g., ginsenosides), a strategy applicable to this compound if glycosylated .
Table 2: Analytical Parameters for this compound and Analogs
Parameter This compound (hypothetical) 3-O-Caffeoyl betulin Oscillatoxin D
LogP (predicted) 3.5–4.2 5.1 2.8
Solubility (aqueous) Low Insoluble Moderate
Key MS/MS fragments m/z 300, 450 m/z 431, 569 m/z 616, 498

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